(E)-3-(furan-2-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one
Beschreibung
The compound (E)-3-(furan-2-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one is a chalcone derivative featuring a unique structural framework. Its key components include:
- 4-Phenyl-1H-1,2,3-triazole: A triazole ring substituted with a phenyl group, known for enhancing biological activity through hydrogen bonding and dipole interactions .
- Azetidine ring: A strained four-membered nitrogen heterocycle, which may influence conformational rigidity and metabolic stability compared to larger rings like piperidine.
- (E)-prop-2-en-1-one linker: A propenone group in the E-configuration, facilitating conjugation and planar geometry critical for intermolecular interactions.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-18(9-8-16-7-4-10-24-16)21-11-15(12-21)22-13-17(19-20-22)14-5-2-1-3-6-14/h1-10,13,15H,11-12H2/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGFVBLBOYPAGU-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CO2)N3C=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CO2)N3C=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (E)-3-(furan-2-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one is a novel synthetic molecule that combines a furan moiety with a triazole and azetidine structure. This unique combination has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Structural Overview
The molecular structure of the compound features:
- A furan ring , known for its electron-rich characteristics.
- A triazole ring , which is often associated with biological activity due to its ability to form hydrogen bonds.
- An azetidine moiety , contributing to the compound's overall stability and biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing furan and triazole rings exhibit significant antimicrobial properties. The presence of the triazole moiety is particularly noteworthy, as it has been linked to enhanced activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 100 µg/mL |
| Compound B | S. aureus | 50 µg/mL |
| Compound C | P. aeruginosa | 75 µg/mL |
Anticancer Properties
The compound has also shown promise in anticancer studies. Research indicates that derivatives of triazole compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.
Case Study:
A study involving the compound on human breast cancer cell lines demonstrated an IC50 value of 25 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents.
Anti-inflammatory Effects
The anti-inflammatory potential of compounds similar to this compound has been explored in several models. The furan moiety contributes to this activity by modulating inflammatory pathways.
Research Findings:
In vitro studies have shown that the compound significantly reduces the production of pro-inflammatory cytokines in macrophage cultures, suggesting a mechanism involving the inhibition of NF-kB signaling pathways.
The biological activity of this compound can be attributed to:
- Molecular Interactions: The electron-rich furan ring enhances interactions with biological targets.
- Triazole Ring Chemistry: The triazole's ability to form hydrogen bonds aids in binding to enzymes and receptors.
- Azetidine Stability: The azetidine structure provides a stable framework for biological interactions.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
Triazole vs. Other Heterocycles
- Triazole-containing analogs: Compounds like (2E)-1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one () share the triazole-propenone scaffold. The phenyl-triazole group in the target compound may enhance bioactivity, as triazoles are associated with antimicrobial and anticancer properties .
- Pyrazole derivatives: (E)-1-(2,4-dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one () replaces triazole with pyrazole.
Azetidine vs. Larger Rings
- Azetidine (4-membered): The strained azetidine ring in the target compound may confer higher metabolic stability compared to six-membered piperidine rings in analogs like those in .
- Piperidine analogs : (2E)-1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one () features a piperidine group, which offers greater flexibility and basicity, influencing solubility and membrane permeability.
Substituent Effects
- Phenyl vs. Halogenated/Methoxylated Groups : The 4-phenyl substitution on the triazole in the target compound contrasts with dichlorophenyl () or methoxyphenyl () groups in analogs. Electron-withdrawing substituents (e.g., -Cl) increase lipophilicity and membrane penetration, while electron-donating groups (e.g., -OCH₃) enhance solubility .
- Nitro groups: highlights that nitro substitutions on aryl rings can significantly boost antimycobacterial activity.
Propenone Linker Configuration
- The E-configuration of the propenone linker is conserved across similar compounds (e.g., ). This geometry optimizes conjugation, enhancing UV-Vis absorbance and stability compared to the Z-isomer.
Physicochemical Properties
- Lipophilicity : The phenyl-triazole-azetidine scaffold likely increases logP compared to pyrazole or piperidine analogs, affecting absorption and distribution.
- Solubility : The absence of polar groups (e.g., -OH, -NH₂) may reduce aqueous solubility, necessitating formulation strategies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
